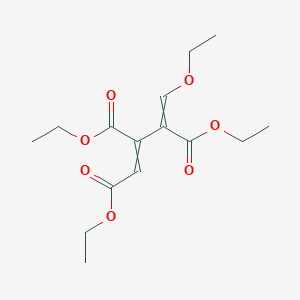
4H-3,1-Benzothiazin-4-one, 2-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzothiazin-4-one, 2-amino- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structure and biological activities. This compound is characterized by a fused benzene and thiazine ring system, with an amino group at the 2-position. The presence of sulfur and nitrogen atoms in the ring system allows for various interactions with biological targets, making it a valuable scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4H-3,1-Benzothiazin-4-one, 2-amino- can be synthesized through several methods, primarily starting from anthranilic acid derivatives. One common route involves the reaction of anthranilic acid or methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo thiazine ring closure, resulting in the formation of 2-amino-4H-3,1-benzothiazin-4-ones . Another method involves the use of 2-(3-aroylthioureido)benzonitriles, which can be cyclized under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4H-3,1-Benzothiazin-4-one, 2-amino- typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4H-3,1-Benzothiazin-4-one, 2-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted benzothiazinones, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzothiazin-4-one, 2-amino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an acyl-enzyme inhibitor, forming a covalent bond with the active site serine residue of serine proteases. This interaction leads to the inhibition of enzyme activity and subsequent biological effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4H-3,1-Benzothiazin-4-one, 2-amino- can be compared with other similar compounds, such as 4H-3,1-benzoxazin-4-ones and 4H-1,4-benzothiazines. These compounds share similar structural features but differ in the nature of the heteroatoms present in the ring system .
4H-3,1-Benzoxazin-4-ones: These compounds contain an oxygen atom in place of the sulfur atom found in benzothiazinones.
4H-1,4-Benzothiazines: These compounds feature a different ring fusion pattern and have been explored for their biological activities and synthetic applications.
The uniqueness of 4H-3,1-Benzothiazin-4-one, 2-amino- lies in its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
131357-73-8 |
|---|---|
Formule moléculaire |
C8H6N2OS |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
2-amino-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10) |
Clé InChI |
GREDHPLKDSOPMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)


![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)


